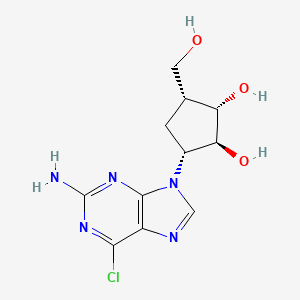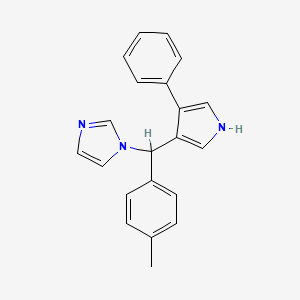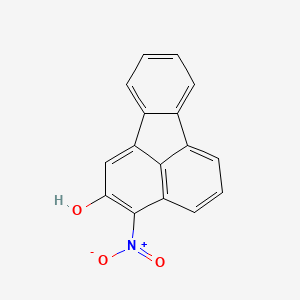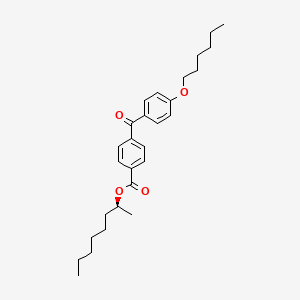
N-(2-Aminoethyl)-N'-(2-ethylhexyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of both amino and ethylhexyl groups attached to the ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine typically involves the reaction of ethylenediamine with 2-ethylhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial process may also include purification steps such as distillation or crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be employed for reduction reactions.
Substitution Reagents: Halogenated compounds, acids, or bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine is used as a building block in the synthesis of complex organic molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, this compound may be used as a reagent for modifying biomolecules or as a component in the synthesis of biologically active compounds.
Industry: In industrial applications, N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine can be used as an intermediate in the production of surfactants, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the desired effects. The exact molecular targets and pathways involved vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethylenediamine: A simpler compound with two amino groups attached to an ethylene backbone.
N-(2-Aminoethyl)ethylenediamine: A related compound with one aminoethyl group attached to the ethylenediamine backbone.
N,N’-Diethylhexylethylenediamine: A compound with two ethylhexyl groups attached to the ethylenediamine backbone.
Uniqueness: N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine is unique due to the presence of both aminoethyl and ethylhexyl groups. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
93962-95-9 |
|---|---|
Molekularformel |
C12H29N3 |
Molekulargewicht |
215.38 g/mol |
IUPAC-Name |
N'-[2-(2-ethylhexylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-3-5-6-12(4-2)11-15-10-9-14-8-7-13/h12,14-15H,3-11,13H2,1-2H3 |
InChI-Schlüssel |
CEZLLTCGOGRYHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



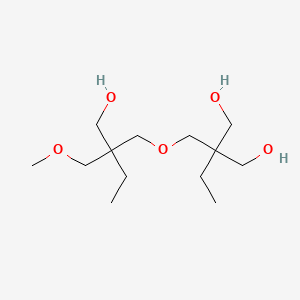
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
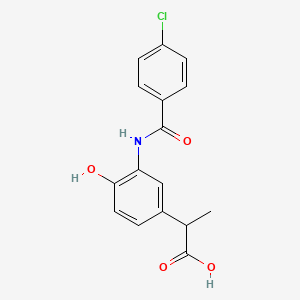
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
